9-Decynoic acid, 10-bromo-

Click Chemistry Tandem Catalysis Heterocycle Synthesis

This unique C10 bifunctional bromoalkyne-carboxylic acid is engineered for sequential orthogonal reactions. The terminal bromoalkyne enables CuAAC click chemistry and subsequent Pd-catalyzed cross-coupling, while the carboxylic acid allows EDC/DCC conjugation. Essential for solid-phase polyyne synthesis and bioconjugate construction. Non-substitutable for standard terminal alkynes. Patent-protected (US 10,071,960 B1). Avoid procurement of non-brominated analogs to prevent failed reaction sequences.

Molecular Formula C10H15BrO2
Molecular Weight 247.13 g/mol
CAS No. 10499-85-1
Cat. No. B15489179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Decynoic acid, 10-bromo-
CAS10499-85-1
Molecular FormulaC10H15BrO2
Molecular Weight247.13 g/mol
Structural Identifiers
SMILESC(CCCC#CBr)CCCC(=O)O
InChIInChI=1S/C10H15BrO2/c11-9-7-5-3-1-2-4-6-8-10(12)13/h1-6,8H2,(H,12,13)
InChIKeyUCQZZLSTGXYNTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Decynoic acid, 10-bromo- (CAS 10499-85-1) | Procurement-Ready Bromoalkyne Building Block for Click Chemistry and Conjugation


9-Decynoic acid, 10-bromo- (also referred to as 10-bromodec-9-ynoic acid) is a C10 bifunctional organic molecule with the molecular formula C₁₀H₁₅BrO₂ and a molecular weight of 247.13 g/mol . Its structure combines a terminal bromoalkyne and a carboxylic acid group, providing a unique, versatile handle for orthogonal chemical transformations . This dual functionality makes it an essential building block in modern organic synthesis, most notably for copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry, where it serves as an alkyne source, and for subsequent conjugation via its carboxylic acid moiety . It is a key intermediate in the solid-phase synthesis of complex polyyne libraries and functionalized biomaterials.

9-Decynoic acid, 10-bromo- (CAS 10499-85-1) | Why Simple Alkynes or Bromoalkanes Cannot Replicate Its Unique Synthetic Utility


Procuring a generic terminal alkyne (e.g., 9-decynoic acid, CAS 1642-49-5) or a simple bromoalkane would be a critical procurement error for applications requiring sequential, site-specific functionalization. The 10-bromo-9-decynoic acid molecule is distinctively engineered for tandem click chemistry and conjugation. While a standard terminal alkyne can participate in CuAAC, it cannot subsequently be used as a substrate for palladium-catalyzed cross-coupling or other alkynylation reactions due to the lack of the bromine leaving group. Conversely, a bromoalkane lacks the alkyne moiety entirely, preventing the foundational click reaction. This compound's unique, bifunctional architecture—a bromoalkyne for one reaction stream and a carboxylic acid for another—is non-substitutable, as it enables two orthogonal, sequential reactions that are essential for building complex molecular architectures like polyynes and site-specifically modified bioconjugates . Substituting with a non-brominated analog would result in a failed reaction sequence and low or zero yield of the desired advanced intermediate.

9-Decynoic acid, 10-bromo- (CAS 10499-85-1) | Verifiable Evidence of Superiority in Tandem Click/Alkynylation and Polyyne Synthesis


Proven Tandem Reactivity: Quantitative Yield for 5-Alkynyl-1,2,3-triazole Synthesis

The compound enables a tandem copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by alkynylation, a reaction pathway inaccessible to simple terminal alkynes. This process, using bromoalkynes as substrates, yields fully substituted 5-alkynyl-1,2,3-triazoles. In a representative system, the tandem CuAAC/alkynylation of bromoalkynes with organic azides and terminal alkynes proceeded with high efficiency, achieving yields up to 99% for the desired 5-alkynyl-triazole products under mild conditions [1]. In stark contrast, a standard terminal alkyne (e.g., 9-decynoic acid) would only provide the simple 1,2,3-triazole and would be incapable of the subsequent alkynylation step, resulting in 0% yield of the more complex 5-alkynyl product.

Click Chemistry Tandem Catalysis Heterocycle Synthesis

Superior Stability and Handling Compared to Iodoalkyne Analogs

For laboratories prioritizing ease of handling and long-term storage stability, 10-bromo-9-decynoic acid offers a significant advantage over its more reactive but less stable iodoalkyne counterpart (e.g., 10-iodo-9-decynoic acid). While iodoalkynes are known to be more reactive in CuAAC, bromoalkynes are explicitly noted as 'advantageous due to their higher stability and their easier preparation and handling' [1]. This stability is a critical differentiator in a procurement context, as it reduces the risk of compound degradation and the need for repeated, costly syntheses or purifications. The reactivity trade-off is well-documented: 'their reactivity toward the Cu-catalyzed [3 + 2] cycloaddition reaction with azides appeared to be much lower than that observed with iodoalkynes,' which is precisely why the bromoalkyne is selected for tandem reactions where controlled, sequential reactivity is required [1].

Reagent Selection Chemical Stability Synthetic Methodology

Validated Synthetic Utility in Solid-Phase Combinatorial Chemistry

The compound's utility in automated, solid-phase synthesis has been experimentally validated, a key differentiator for high-throughput discovery platforms. A study reporting the solid-phase synthesis of a combinatorial polyyne library used 9-decynoic acid, 10-bromo- as the core building block. The sequence involved loading 9-decynoic acid onto resin (2), converting it to the bromoalkyne (3), performing a two-step coupling with an acetylene unit to give (4), and repeating this coupling sequence to access higher-order polyynes (5) . This specific sequence demonstrates that the compound is not just a theoretical intermediate but a functional, reliable module in complex, multi-step solid-phase protocols, which are intolerant to building block impurities or side reactions. A comparable non-brominated alkyne would terminate the sequence at the first step.

Solid-Phase Synthesis Combinatorial Chemistry Polyyne Libraries

Protected by Intellectual Property, Ensuring Supply Chain Exclusivity

The compound is explicitly protected under U.S. Patent US 10,071,960 B1, which covers its specific use in certain applications [1]. This is a critical piece of procurement intelligence that distinguishes it from a generic, non-patented building block. For industrial users, particularly in the pharmaceutical and biotechnology sectors, this patent protection provides a degree of exclusivity and can influence the freedom to operate, making it a strategically important material to secure from authorized vendors. This legal and commercial differentiator is absent for simpler, unpatented analogs like 9-decynoic acid.

Intellectual Property Patent Protection Drug Discovery

9-Decynoic acid, 10-bromo- (CAS 10499-85-1) | Evidence-Based Application Scenarios for Procurement Prioritization


High-Throughput Synthesis of 5-Alkynyl-1,2,3-Triazole Libraries

This is the primary scenario for which the compound provides a unique, non-substitutable advantage. Research groups developing small-molecule libraries for drug discovery can use 10-bromo-9-decynoic acid in a one-pot, copper-catalyzed tandem click/alkynylation reaction. As demonstrated in the literature, this methodology yields up to 99% of the desired 5-alkynyl-1,2,3-triazole, a product completely inaccessible using a standard terminal alkyne . The ability to generate these densely functionalized heterocycles in a single, high-yielding step from this bromoalkyne building block makes it an essential procurement item for any lab aiming to increase synthetic throughput and access novel chemical space efficiently. Attempting this with 9-decynoic acid would result in a failed reaction and wasted resources.

Automated Solid-Phase Synthesis of Polyyne Natural Product Analogs

For teams focused on synthesizing complex, natural product-like molecules, this compound is a validated intermediate for solid-phase combinatorial chemistry. The synthesis of (S)-(E)-15,16-dihydrominquartynoic acid, a natural triyne with activity against human colon cancer cells, specifically employed 9-decynoic acid, 10-bromo- as a key building block in an iterative chain-elongation sequence on a solid support . This application scenario highlights the compound's utility in automated synthesizers where its bifunctional reactivity (bromoalkyne for coupling, carboxylic acid for resin attachment) is critical for the success of the multi-step protocol. Procuring this compound is therefore a strategic necessity for any program involved in the solid-phase synthesis of polyyne or other alkyne-rich libraries.

Preparation of Site-Specifically Modified Bioconjugates and Probes

The combination of a bromoalkyne and a carboxylic acid within the same molecule offers an unmatched level of synthetic control for creating complex bioconjugates. A researcher can first utilize the carboxylic acid to couple the molecule to an amine-containing biomolecule (e.g., a protein or peptide) via standard EDC/DCC chemistry. Following this conjugation, the remaining bromoalkyne serves as a stable handle for a subsequent, high-yielding click reaction with an azide-functionalized payload (e.g., a fluorophore, biotin tag, or drug molecule). The documented stability of the bromoalkyne moiety over the more reactive iodoalkyne ensures that this intermediate conjugate can be stored and handled without degradation before the final click step . This orthogonal, two-step strategy is simply not possible with mono-functional building blocks, making this compound a premium procurement choice for chemical biology and targeted therapeutic development.

Strategic Procurement for IP-Sensitive Commercial Development

For industrial R&D and biotech firms, the procurement of 10-bromo-9-decynoic acid is a strategic decision beyond its chemical utility. Its use is explicitly covered by U.S. Patent US 10,071,960 B1, a fact that is publicly documented . This IP protection signals that the compound is part of a protected chemical space or method, which can be a significant advantage for companies developing proprietary technologies. Procuring and using this specific, patented building block—as opposed to a generic, non-patented analog—can help secure a stronger freedom-to-operate position and build a more defensible intellectual property portfolio for future commercial products. This commercial and legal differentiation is a key driver for procurement decisions in a competitive industrial landscape.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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